molecular formula C14H18BrNO5S B12284177 (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12284177
M. Wt: 392.27 g/mol
InChI Key: BSBOQPCBENVYGB-LBPRGKRZSA-N
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Description

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a bromobenzyl group attached to the oxathiazolidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves multiple steps

    Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be synthesized through the reaction of an appropriate amine with a sulfonyl chloride under basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the oxathiazolidine ring reacts with 4-bromobenzyl bromide in the presence of a base.

    Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiazolidine ring.

    Reduction: Reduction reactions can target the oxathiazolidine ring, leading to the formation of different sulfur-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the oxathiazolidine ring can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes that interact with sulfur-containing substrates.

    Proteins: It can bind to proteins involved in signaling pathways, affecting their function and activity.

Comparison with Similar Compounds

(S)-3-Boc-4-(4-bromobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:

    4-Bromobenzyl bromide: This compound shares the bromobenzyl group but lacks the oxathiazolidine ring and Boc protection.

    Oxathiazolidine derivatives: Other oxathiazolidine derivatives may have different substituents, affecting their reactivity and applications.

    Sulfonyl chlorides: These compounds are precursors in the synthesis of oxathiazolidines and have different chemical properties and applications.

The uniqueness of this compound lies in its combination of the bromobenzyl group, oxathiazolidine ring, and Boc protection, which confer specific reactivity and versatility in various applications.

Properties

Molecular Formula

C14H18BrNO5S

Molecular Weight

392.27 g/mol

IUPAC Name

tert-butyl (4S)-4-[(4-bromophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C14H18BrNO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

BSBOQPCBENVYGB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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